4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an aniline group at position 4
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline could have significant roles in biochemical reactions, particularly those involving these enzymes .
Cellular Effects
In a study conducted on Chinese hamster ovary cells, this compound was found to improve monoclonal antibody production . It was observed to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The molecular docking investigation revealed that this compound has binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that it may exert its effects at the molecular level through enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline typically involves the reaction of 2,5-dimethylpyrrole with an appropriate aniline derivative. One common method is to react 2,5-dimethylpyrrole with 4-nitroaniline under reducing conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are critical for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFQHCSVLMKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354605 | |
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60176-19-4 | |
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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